

Application Notes and Protocols for Hereditary Angioedema Mouse Models

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Compound of Interest

Compound Name: Plasma kallikrein-IN-5

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These application notes provide detailed protocols for utilizing a hereditary angioedema (HAE) mouse model to study disease pathogenesis and evaluate potential therapeutics. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

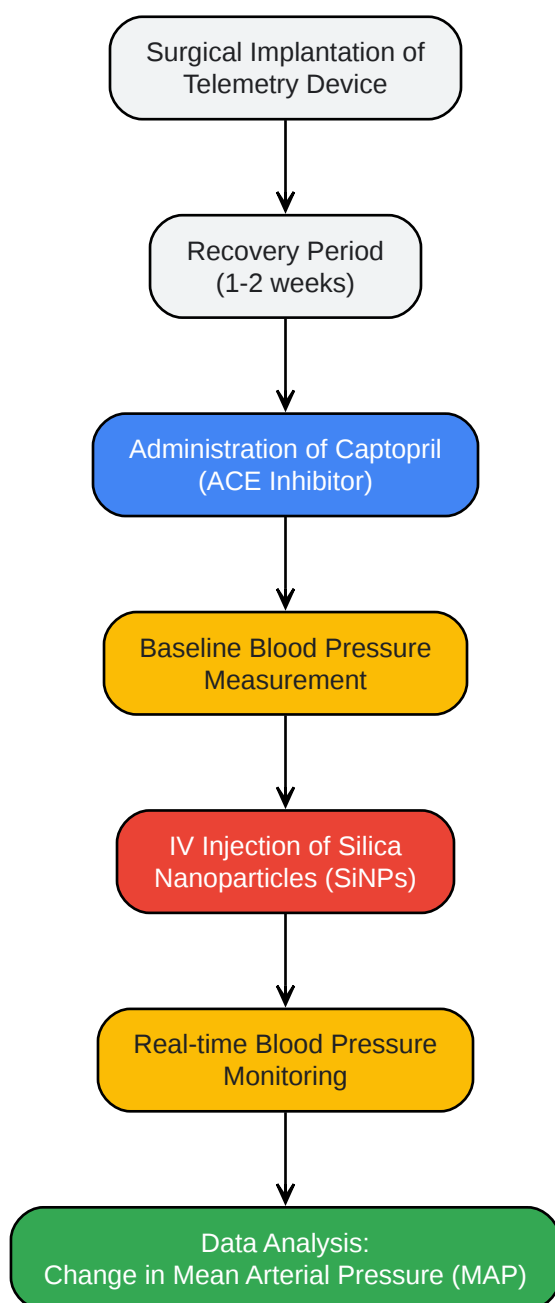
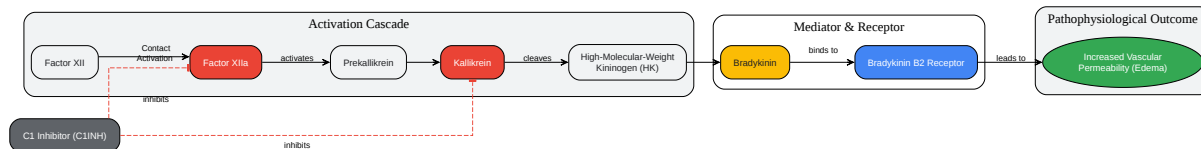
Hereditary angioedema is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) affecting various parts of the body.[1] The most common form is caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1INH), a key regulator of the complement and contact systems.[2][3] This leads to the uncontrolled production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the characteristic swelling.[4][5]

Mouse models of HAE, primarily those with a deficiency in the Serping1 gene (which encodes C1INH), are crucial tools for investigating the underlying mechanisms of the disease and for the preclinical assessment of novel therapies.[6] While these mice exhibit increased vascular permeability, they do not typically experience the spontaneous swelling attacks seen in human patients.[6] Therefore, specific protocols are required to induce and measure HAE-like phenotypes.

Key Signaling Pathway: The Kallikrein-Kinin System

The central pathway implicated in HAE is the Kallikrein-Kinin System (KKS). In the absence of functional C1INH, the contact system is dysregulated, leading to excessive activation of Factor

XII and plasma kallikrein.[4][7] Kallikrein then cleaves high-molecular-weight kininogen (HK) to release bradykinin.[4] Bradykinin subsequently binds to its B2 receptor on endothelial cells, triggering an increase in vascular permeability and leading to angioedema.[5][8]



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